

An In-Depth Technical Guide to RC32 PROTAC for Studying BMP Signaling

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Compound of Interest

Compound Name: *FKBP12 PROTAC RC32*

Cat. No.: *B15609558*

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Executive Summary

The Bone Morphogenetic Protein (BMP) signaling pathway is a crucial regulator of a myriad of cellular processes, from embryonic development to adult tissue homeostasis. Dysregulation of this pathway is implicated in numerous diseases, making it a key target for therapeutic intervention and research. FK506-binding protein 12 (FKBP12) has been identified as an important intracellular negative regulator of BMP type I receptors, such as ALK2, preventing their leaky activation. The development of Proteolysis Targeting Chimeras (PROTACs) offers a novel chemical biology approach to acutely degrade specific proteins of interest, thereby enabling the study of their function with high temporal resolution.

This technical guide provides a comprehensive overview of RC32, a potent and well-characterized PROTAC designed to induce the degradation of FKBP12. By degrading FKBP12, RC32 serves as a powerful tool to enhance BMP signaling, providing a robust method for investigating the pathway's downstream consequences. This document details the mechanism of action of RC32, presents quantitative data on its efficacy, and provides detailed experimental protocols for its application in a research setting.

The PROTAC Approach and RC32 Mechanism of Action

PROTACs are heterobifunctional molecules that function by hijacking the cell's native ubiquitin-proteasome system (UPS) to induce the degradation of a target protein. A PROTAC consists of

three components: a ligand that binds the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. This architecture facilitates the formation of a ternary POI-PROTAC-E3 ligase complex, leading to the polyubiquitination of the POI, which marks it for degradation by the 26S proteasome. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.

RC32 is an FKBP12-targeting PROTAC. It is synthesized by linking Rapamycin, a high-affinity binder of FKBP12, to Pomalidomide, a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. Upon entering a cell, RC32 brings FKBP12 into close proximity with the CRBN E3 ligase, leading to the rapid and efficient ubiquitination and subsequent proteasomal degradation of FKBP12.

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